molecular formula C6H12N2O3 B3050455 3-Methyl-2-ureido-butyric acid CAS No. 26081-00-5

3-Methyl-2-ureido-butyric acid

Cat. No. B3050455
CAS RN: 26081-00-5
M. Wt: 160.17 g/mol
InChI Key: JDXMIYHOSFNZKO-UHFFFAOYSA-N
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Description

3-Methyl-2-ureido-butyric acid is an organic compound that has gained attention due to its unique properties and potential applications in various fields of research and industry. It is a product for proteomics research . The molecular formula is C6H12N2O3 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the reaction of 2-dithiomethylcarboimidatebenzothiazole with a series of six chiral amino-acids was studied. The reaction proceeds through the isolable sodium salt of SMe-isothiourea carboxylates as intermediates, whose reaction with methyl iodide in stirring DMF as solvent affords SMe-isothiourea methyl esters .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-ureido-butyric acid is represented by the molecular formula C6H12N2O3 . More detailed structural information may be available in databases such as the Protein Data Bank .

Scientific Research Applications

Anticancer Potential

  • Research has demonstrated that derivatives of 4-phenylbutyric acid, which structurally relates to 3-Methyl-2-ureido-butyric acid, have shown cytotoxicity on human adenocarcinoma cells. These compounds include methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, showcasing potential as anticancer agents (Gaudreault et al., 1988). Further studies confirmed the antineoplastic activity of similar compounds in vivo, highlighting their potential in cancer treatment (Lacroix et al., 1988).

Molecular Functionality and Dimerization

  • Ureido derivatives, such as 6-Methyl-2-butylureidopyrimidone, have been studied for their strong dimerization capabilities via hydrogen bonding. This property is significant for developing supramolecular structures (Beijer et al., 1998).

Therapeutic Applications

  • Butyric acid and its derivatives, including those structurally similar to 3-Methyl-2-ureido-butyric acid, are investigated for their roles in treating colorectal cancer and hemoglobinopathies. They influence gene expression, apoptosis, and cell differentiation (Pouillart, 1998).

Chemical Synthesis and Material Science

  • Research into the synthesis of novel ureido sugars and other derivatives from methyl 3,4,6-triacetyl-2-deoxy-β-D-glucopyranoside indicates the wide-ranging applicability of ureido compounds in chemical synthesis (Wawer et al., 1996). Further studies include the development of new ureido-substituted sulfonamides and their applications in biochemistry and medicine (Ceruso et al., 2014).

Industrial Applications and Environmental Impact

  • Butyric acid, similar in structure to 3-Methyl-2-ureido-butyric acid, is explored for its bioproduction using Clostridium tyrobutyricum, emphasizing its potential in sustainable industrial applications (Huang et al., 2018). This area of research contributes to the development of environmentally friendly bioprocessing methods for valuable chemicals.

Erythroid Differentiation in Medical Research

  • The influence of butyric acid and related compounds on erythroid differentiation in cultured erythroleukemic cells has been studied, suggesting potential medical applications in cell differentiation and cancer therapy (Leder & Leder, 1975).

properties

IUPAC Name

2-(carbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMIYHOSFNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408862
Record name 2-(carbamoylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-ureido-butyric acid

CAS RN

26081-00-5
Record name 2-(carbamoylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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